N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C19H20ClNO2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO2/c20-17-10-8-15(9-11-17)13-21(14-18-7-4-12-23-18)19(22)16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-14H2 |
InChI Key |
NCYWSVWFSOLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Amide Coupling Approach
The classical method for synthesizing N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves sequential activation and coupling steps. Source outlines a pathway beginning with the activation of 4-formylbenzoic acid using oxalyl chloride in tetrahydrofuran (THF), followed by nucleophilic substitution with 4-chlorobenzylamine. The intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions to form the final bis-amide product. This method mirrors protocols for related N-benzylbenzamide derivatives, where oxalyl chloride serves as a critical activating agent for carboxylic acid intermediates.
A modified procedure from source replaces oxalyl chloride with isobutyl chloroformate (IBCF) in dichloromethane (DCM), achieving comparable activation efficiency. Triethylamine (TEA) is employed to neutralize HCl byproducts, ensuring reaction progression. Post-coupling, the crude product is purified via recrystallization from ethyl acetate/hexane mixtures, yielding a white solid with 70% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics for this compound. Source details a protocol where a mixture of (4-chlorobenzyl)-(3-substituted-phenyl)-amine, TEA, and oxalyl chloride in THF is irradiated at 70°C for 30 minutes. This method reduces reaction time from 12 hours (classical) to under an hour while maintaining a 69% yield. The rapid heating minimizes side reactions, enhancing purity as confirmed by thin-layer chromatography (TLC).
Solid-Phase Coupling Reagents
PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) emerges as a superior coupling reagent in source. A three-step synthesis begins with Boc-protected piperidine, which undergoes coupling with N-(3-(trifluoromethyl)benzoyl)glycine in DCM. After deprotection with HCl/MeOH, the final product is isolated via column chromatography (50% ethyl acetate in DCM), achieving an 89% yield. This method highlights the versatility of phosphonium-based reagents in facilitating challenging amide bonds.
Step-by-Step Procedural Details
Activation of Carboxylic Acid Intermediate
In a representative procedure from source, 4-formylbenzoic acid (1.4 mmol) is dissolved in anhydrous THF under nitrogen. Oxalyl chloride (0.7 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours. The resulting acyl chloride is quenched with 4-chlorobenzylamine (1.4 mmol), yielding N-(4-chlorobenzyl)benzamide after extraction and recrystallization.
Tetrahydrofuran-2-ylmethylamine Coupling
The secondary amine, tetrahydrofuran-2-ylmethylamine, is introduced via nucleophilic acyl substitution. The intermediate N-(4-chlorobenzyl)benzamide is reacted with the amine in DCM using PyBroP (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) as a base. After 24 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated. Final purification via flash chromatography (silica gel, hexane/ethyl acetate) affords the title compound in 70% yield.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Optimal solvent systems vary by method:
-
THF : Preferred for oxalyl chloride activation due to its polarity and ability to stabilize intermediates.
-
DCM : Ideal for PyBroP-mediated couplings, offering inertness and easy evaporation.
Elevated temperatures (70°C) in microwave synthesis reduce reaction times without compromising yield, whereas classical methods require room-temperature stirring for 12–24 hours.
Purification Techniques
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | 98 | 70 |
| Column Chromatography | 50% EtOAc in DCM | 99 | 89 |
| Acid-Base Extraction | DCM/1M NaOH | 95 | 85 |
Data compiled from sources,, and demonstrate that column chromatography achieves the highest purity, albeit with increased solvent consumption.
Industrial-Scale Production Techniques
Continuous flow reactors, as noted in source, enable kilogram-scale synthesis. Automated systems control reagent addition and temperature, reducing human error. A typical setup involves:
-
Continuous Acyl Chloride Formation : Oxalyl chloride and benzoic acid are pumped through a PTFE reactor at 25°C.
-
Inline Amine Coupling : The acyl chloride stream merges with 4-chlorobenzylamine in a mixing chamber, with residence time calibrated to 30 minutes.
-
Crystallization on Demand : The product precipitates in a chilled collection vessel, filtered through a rotary drum for continuous output.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Preparation Methods
| Parameter | Classical | Microwave | Solid-Phase |
|---|---|---|---|
| Reaction Time | 12–24 h | 30 min | 24 h |
| Yield (%) | 70 | 69 | 89 |
| Solvent Consumption | High | Moderate | Moderate |
| Scalability | Industrial | Lab-scale | Lab-scale |
The solid-phase method using PyBroP offers the highest yield but requires costly reagents. Microwave synthesis excels in speed, making it ideal for rapid screening.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, exhibit promising antimicrobial activities. A study evaluating similar compounds found that they possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that related benzamide derivatives can induce apoptosis in cancer cell lines, such as MCF7 (human breast adenocarcinoma). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 | 15 µM |
| HeLa | 20 µM | |
| A549 | 25 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Screening
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Chlorine Substitution: All compounds except include chlorine atoms, which enhance lipophilicity and resistance to oxidative degradation .
- Heterocyclic Moieties: The THF group in the target compound and the tetrazole in introduce distinct electronic and steric profiles. Tetrazoles are known for hydrogen-bonding capacity, whereas THF improves solubility .
- Polar Functional Groups: Hydroxyl (-OH) in and amino (-NH₂) in increase polarity, affecting solubility and reactivity compared to the target compound’s ether-linked THF group.
Spectroscopic Properties
IR and NMR data from related compounds highlight trends:
- IR Spectra: Amide C=O stretching: ~1660–1680 cm⁻¹ (consistent across benzamides) . THF ether C-O-C: ~1070–1120 cm⁻¹ (absent in non-ether analogs like ). Chlorine-related vibrations: C-Cl stretching at ~550–750 cm⁻¹ .
- NMR Spectra:
Biological Activity
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its structural characteristics, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2O2, with a molecular weight of approximately 252.72 g/mol. The compound features a benzamide structure, characterized by the presence of both a chlorobenzyl moiety and a tetrahydrofuran group. These structural components are significant as they contribute to the compound's reactivity and potential biological effects.
Structural Features
| Feature | Description |
|---|---|
| Amide Bond | Susceptible to hydrolysis under acidic or basic conditions. |
| Chlorobenzyl Group | May enable nucleophilic substitution reactions. |
| Tetrahydrofuran Ring | Could participate in ring-opening reactions, influencing reactivity. |
Biological Activity
Preliminary studies suggest that this compound may exhibit moderate inhibitory effects on various cancer cell lines, indicating potential anticancer properties. The compound's biological activity aligns with that of other benzamide derivatives, which are known for their diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds with structural similarities often demonstrate varying degrees of anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study involving similar benzamide derivatives reported IC50 values indicative of effective cytotoxicity against specific cancer cell lines. For example, one derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting promising anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | Bromine substituent instead of chlorine | Potentially different reactivity due to bromine's larger size |
| N-(4-chlorobenzyl)-N-(tetrahydrofurfuryl)benzamide | Tetrahydrofurfuryl instead of tetrahydrofuran | May exhibit different solubility and biological properties |
| 3-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | Amino group addition | Could enhance hydrophilicity and alter biological interactions |
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds within this class often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, and how can yield be maximized?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Alkylation : React 4-chlorobenzyl bromide with tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Benzoylation : Treat the intermediate with benzoyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, tetrahydrofuran protons at δ 1.6–3.8 ppm) .
- ESI-MS : Validate molecular weight (expected [M+H]⁺ ~400–420 Da) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) via fluorescence-based assays .
- Antimicrobial Testing : Use agar diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Protocol :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use software like ORTEP-3 or WinGX for structure refinement .
- Key Parameters : Analyze bond angles (amide group ~120°) and torsional strain in the tetrahydrofuran moiety .
- Case Study : Chlorobenzyl-containing analogs show planar amide geometry, critical for target binding .
Q. What strategies address contradictory bioactivity data across studies?
- Analytical Framework :
- Comparative SAR : Modify substituents (e.g., replace Cl with F or NO₂) to assess electronic effects on activity .
- Solubility Adjustments : Introduce polar groups (e.g., sulfonyl) to improve bioavailability .
- Data Normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay variability .
Q. How can molecular docking predict this compound’s mechanism of action?
- Workflow :
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., PARP-1, HSP90) based on the chlorobenzyl group’s lipophilicity .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (NAMD/GROMACS) .
- Key Interactions : Amide hydrogen bonding and Cl-π interactions with aromatic residues (e.g., Tyr, Phe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
